molecular formula C13H15NO3S B12000827 3-(1-Naphthylamino)-1-propanesulfonic acid

3-(1-Naphthylamino)-1-propanesulfonic acid

Cat. No.: B12000827
M. Wt: 265.33 g/mol
InChI Key: GINRYPKSCPECEH-UHFFFAOYSA-N
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Description

3-(1-Naphthylamino)-1-propanesulfonic acid is an organic compound that features a naphthyl group attached to an amino-propane sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthylamino)-1-propanesulfonic acid typically involves the reaction of 1-naphthylamine with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthylamino)-1-propanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthyl compounds.

Scientific Research Applications

3-(1-Naphthylamino)-1-propanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Naphthylamino)-1-propanesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular mechanisms depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: A precursor in the synthesis of 3-(1-Naphthylamino)-1-propanesulfonic acid, known for its use in dye production.

    Naphthalene-1-sulfonic acid: Shares the sulfonic acid group but lacks the amino-propane moiety.

    3-(1-Naphthyl)-L-alanine: Similar in structure but contains an alanine group instead of the sulfonic acid moiety.

Uniqueness

This compound is unique due to its combination of the naphthyl group with an amino-propane sulfonic acid moiety, providing distinct chemical properties and a wide range of applications in various scientific fields.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

3-(naphthalen-1-ylamino)propane-1-sulfonic acid

InChI

InChI=1S/C13H15NO3S/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2,(H,15,16,17)

InChI Key

GINRYPKSCPECEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)O

Origin of Product

United States

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